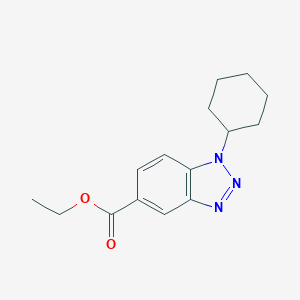
1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine, also known as ETM, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. ETM belongs to the class of tetrazole-based compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal activity. 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been shown to increase the release of GABA, an inhibitory neurotransmitter, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a role in the development of inflammatory diseases. 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has also been shown to reduce pain and increase pain threshold in animal models. Additionally, 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been shown to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been shown to have a neuroprotective effect, which could be beneficial in these diseases. Additionally, 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine involves the reaction of 1-ethyl-1H-tetrazole-5-amine with 3-chloromethylthiophene in the presence of a base. The resulting product is purified through column chromatography. This method has been optimized to produce high yields of pure 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine.
Applications De Recherche Scientifique
1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine |
|---|---|
Formule moléculaire |
C8H11N5S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
1-ethyl-N-(thiophen-3-ylmethyl)tetrazol-5-amine |
InChI |
InChI=1S/C8H11N5S/c1-2-13-8(10-11-12-13)9-5-7-3-4-14-6-7/h3-4,6H,2,5H2,1H3,(H,9,10,12) |
Clé InChI |
KVLVXQFUTRQQMR-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CSC=C2 |
SMILES canonique |
CCN1C(=NN=N1)NCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)

![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)

![N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B249476.png)
![2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid](/img/structure/B249477.png)